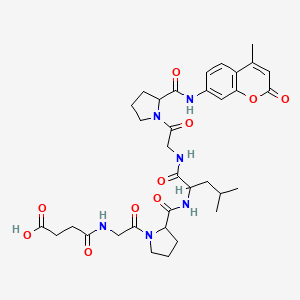
4'-c-Ethynylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethynylthymidine: (CAS No. 221272-62-4) is a novel nucleoside analog that has garnered attention for its antiviral and anticancer potential. Let’s explore its various facets:
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: 4’-Ethynylthymidine can be synthesized through chemical reactions. One common approach involves introducing an ethynyl group at the 4’-position of thymidine.
Enzymatic Synthesis: Enzymes can also catalyze the formation of this compound.
- The ethynyl group can be introduced using acetylene derivatives under specific conditions.
- Protecting groups are often used to prevent unwanted side reactions during synthesis.
- Industrial-scale production methods may involve large-scale chemical synthesis or fermentation processes.
Analyse Chemischer Reaktionen
Reactions::
Inhibition of DNA Synthesis: 4’-Ethynylthymidine inhibits viral DNA synthesis by terminating elongation during replication.
Antiviral Activity: It has been effective against HIV-1, vesicular stomatitis virus, influenza virus, and hepatitis C virus.
Ethynylating Agents: Used to introduce the ethynyl group.
Protecting Groups: To safeguard functional groups during synthesis.
- The primary product is 4’-Ethynylthymidine itself.
Wissenschaftliche Forschungsanwendungen
Antiviral Therapy: Its activity against various viruses makes it a potential antiviral drug candidate.
Cancer Treatment: Despite cytotoxicity, it may offer therapeutic options for cancer treatment.
Gene Therapy: Its ability to block DNA replication is relevant for gene therapy research.
Wirkmechanismus
DNA Chain Termination: 4’-Ethynylthymidine disrupts viral DNA elongation, leading to incomplete replication.
Molecular Targets: Viral polymerases and DNA replication machinery.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 4’-Ethynylthymidine’s specific ethynyl modification sets it apart.
Similar Compounds: Other nucleoside analogs like zidovudine, lamivudine, and abacavir.
Eigenschaften
IUPAC Name |
1-[5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVXAAJAGWZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
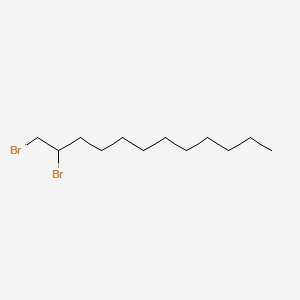

![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)
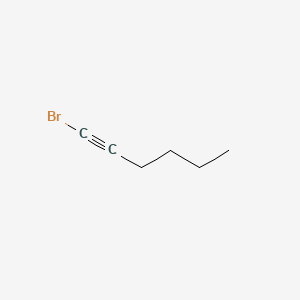

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
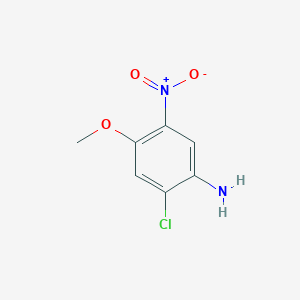
![4-Oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12102364.png)

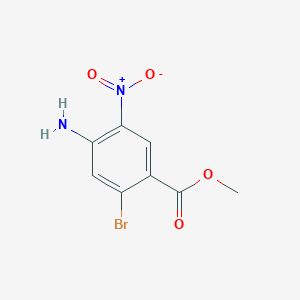
![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)
